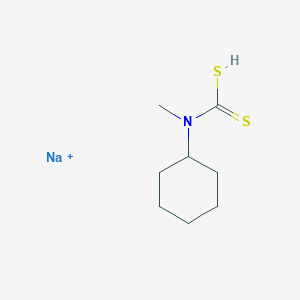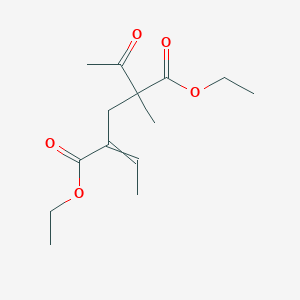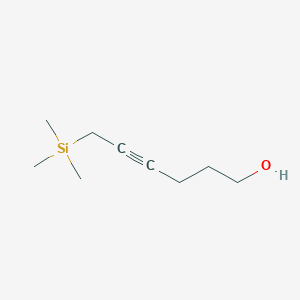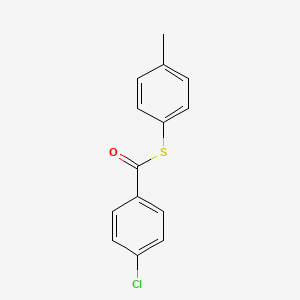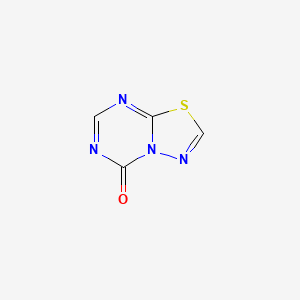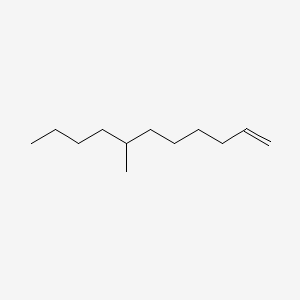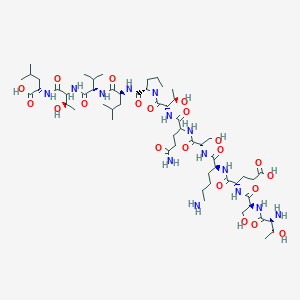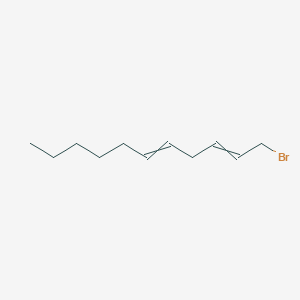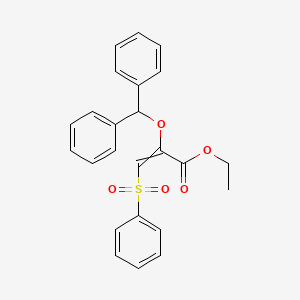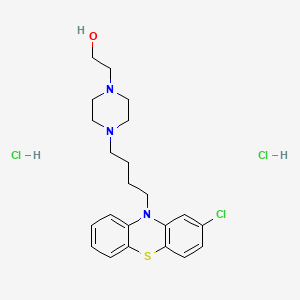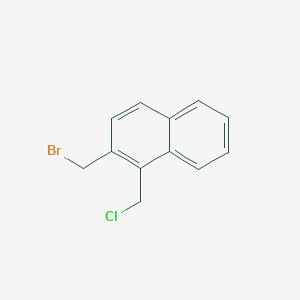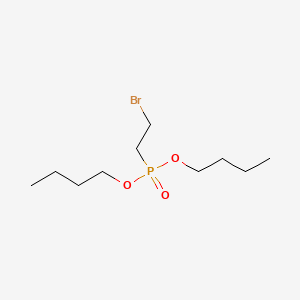
Phosphonic acid, (2-bromoethyl)-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-bromoethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C10H22BrO3P It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-bromoethyl group and two butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2-bromoethyl)-, dibutyl ester can be synthesized through the reaction of dibutyl phosphite with 2-bromoethanol. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (2-bromoethyl)-, dibutyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield phosphonic acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phosphonic acid esters.
Oxidation: Products include phosphonic acid derivatives.
Hydrolysis: Products include phosphonic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-bromoethyl)-, dibutyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science:
Biology and Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-bromoethyl)-, dibutyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom in the 2-bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce phosphonic acid functionality into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (2-bromoethyl)-, diethyl ester
- Phosphonic acid, (3-bromopropyl)-, dibutyl ester
- Phosphonic acid, (2-chloroethyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-bromoethyl)-, dibutyl ester is unique due to the presence of the 2-bromoethyl group, which imparts specific reactivity patterns that are different from other similar compounds. The dibutyl ester groups also influence its solubility and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
74038-35-0 |
|---|---|
Molekularformel |
C10H22BrO3P |
Molekulargewicht |
301.16 g/mol |
IUPAC-Name |
1-[2-bromoethyl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H22BrO3P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
WPBMLJGNHWHGBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCBr)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


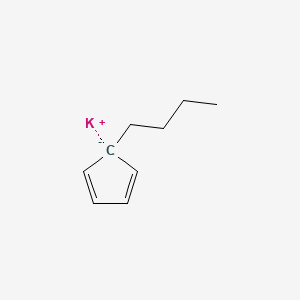
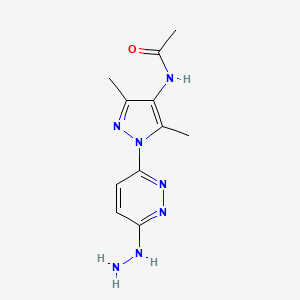
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
